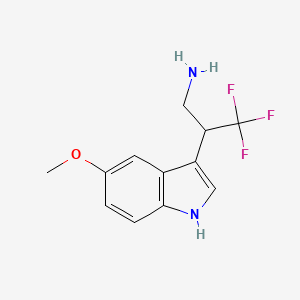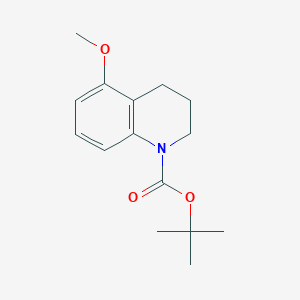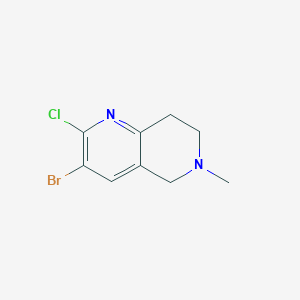
5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a naphthyridine ring system substituted with an amino group, a trifluoromethyl group, and a carboxylic acid group. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Amination and Carboxylation: The amino group and carboxylic acid group can be introduced through nucleophilic substitution and carboxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-7-carboxylic acid
- 5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-6-carboxylic acid
Uniqueness
5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties compared to its analogs. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H6F3N3O2 |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)5-1-2-15-7-4(9(17)18)3-16-8(14)6(5)7/h1-3H,(H2,14,16)(H,17,18) |
InChI Key |
APXQKXAQFVRSHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CN=C(C2=C1C(F)(F)F)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile](/img/structure/B11856847.png)
![5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11856861.png)




![(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11856888.png)
